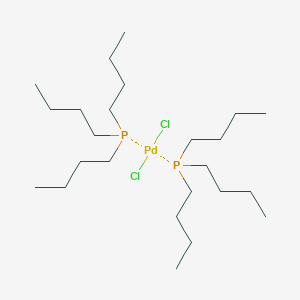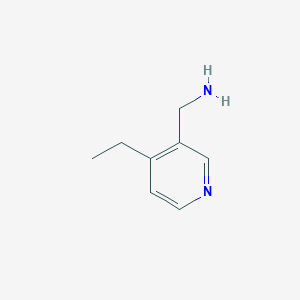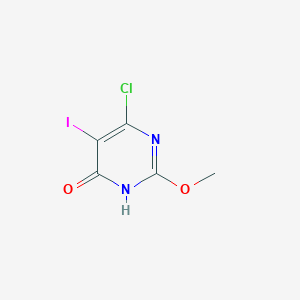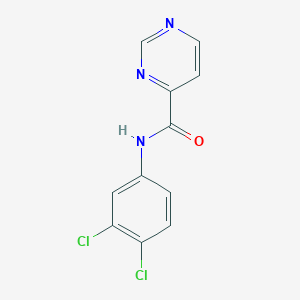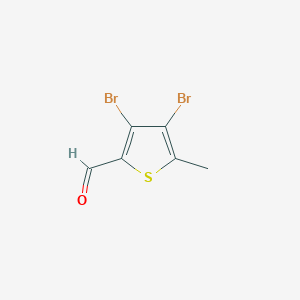
3,4-Dibromo-5-methyl-2-thiophene aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-5-methyl-2-thiophene aldehyde is a heterocyclic compound that contains a thiophene ring substituted with bromine atoms and an aldehyde group. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-methyl-2-thiophene aldehyde typically involves the bromination of 5-methyl-2-thiophene aldehyde. The reaction is carried out by dissolving 5-methyl-2-thiophene aldehyde in acetic acid and adding bromine slowly at a controlled temperature. The reaction mixture is then stirred for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination reactions using similar conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-5-methyl-2-thiophene aldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: 3,4-Dibromo-5-methyl-2-thiophene carboxylic acid.
Reduction: 3,4-Dibromo-5-methyl-2-thiophene methanol.
Applications De Recherche Scientifique
3,4-Dibromo-5-methyl-2-thiophene aldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-5-methyl-2-thiophene aldehyde in biological systems involves its interaction with cellular targets, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromothiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,5-Dibromo-3-methylthiophene: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
3,4-Dibromo-5-methyl-2-thiophene aldehyde is unique due to the presence of both bromine atoms and an aldehyde group on the thiophene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C6H4Br2OS |
|---|---|
Poids moléculaire |
283.97 g/mol |
Nom IUPAC |
3,4-dibromo-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H4Br2OS/c1-3-5(7)6(8)4(2-9)10-3/h2H,1H3 |
Clé InChI |
UROATTXPFLNJRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(S1)C=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)
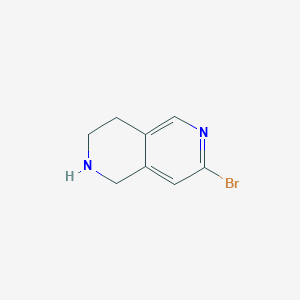
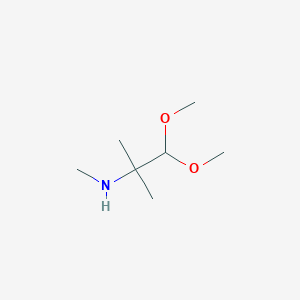
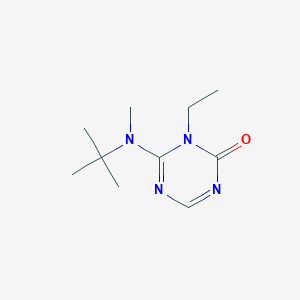
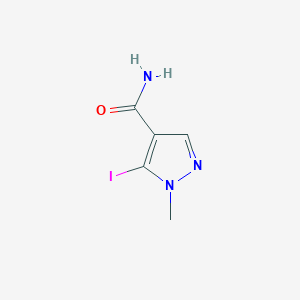
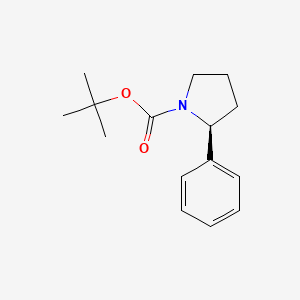
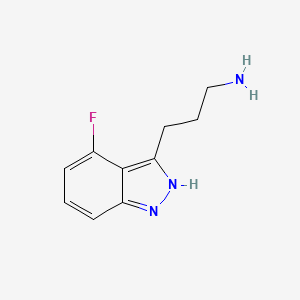
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate;azane](/img/structure/B13137065.png)
